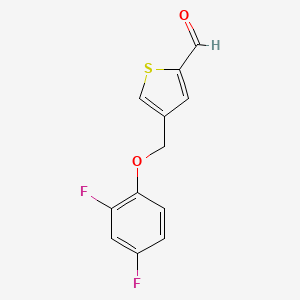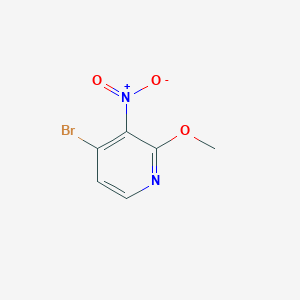![molecular formula C9H7N3 B12950442 1h-Pyrrolo[3,2-b]pyridine-5-acetonitrile](/img/structure/B12950442.png)
1h-Pyrrolo[3,2-b]pyridine-5-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[3,2-b]pyridine-5-acetonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-5-acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted pyridines and pyrroles can be subjected to cyclization reactions using reagents like trifluoromethyl groups to enhance the reaction efficiency . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
1H-Pyrrolo[3,2-b]pyridine-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions include various substituted derivatives that retain the core pyrrolo[3,2-b]pyridine structure.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[3,2-b]pyridine-5-acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-5-acetonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) by binding to its active site, thereby blocking the downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparación Con Compuestos Similares
1H-Pyrrolo[3,2-b]pyridine-5-acetonitrile can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar fused ring structure but differs in the position of the nitrogen atoms, which can affect its chemical reactivity and biological activity.
1H-Pyrrolo[3,4-b]pyridine: Another related compound with a different ring fusion pattern, leading to variations in its physical and chemical properties.
Propiedades
Fórmula molecular |
C9H7N3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2-(1H-pyrrolo[3,2-b]pyridin-5-yl)acetonitrile |
InChI |
InChI=1S/C9H7N3/c10-5-3-7-1-2-8-9(12-7)4-6-11-8/h1-2,4,6,11H,3H2 |
Clave InChI |
FYCVLWLVKSXFQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2)N=C1CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)

![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)
![4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline](/img/structure/B12950407.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)

